7-[(3,4-Dichlorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
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Overview
Description
1,3,4-Thiadiazoles are a type of heterocyclic compound that have been the subject of considerable interest for designing new antitumor agents . They display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Synthesis Analysis
A novel series of 1,3,4-thiadiazoles were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazoles is established based on their spectral data, elemental analyses and alternative synthetic routes .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-thiadiazoles involve the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Scientific Research Applications
Anticancer Activity
1,3,4-Thiadiazole and its derivatives have gained attention as potential anticancer agents. These compounds disrupt processes related to DNA replication, inhibiting both bacterial and cancer cell replication. Their bioactive properties stem from the fact that the thiadiazole ring is a bioisostere of pyrimidine, a key component of nucleic acids. Several studies have highlighted their cytotoxic activity against cancer cells . Researchers continue to explore novel derivatives for improved efficacy.
Antimicrobial Properties
1,3,4-Thiadiazole derivatives exhibit antimicrobial activity. They have been investigated as potential agents against bacteria, fungi, and mycobacteria. These compounds could contribute to combating infectious diseases .
Analgesic and Anti-Inflammatory Effects
Certain 1,3,4-thiadiazole derivatives possess analgesic and anti-inflammatory properties. These findings suggest their potential use in pain management and inflammatory conditions .
Antipsychotic and Antidepressant Potential
Studies have explored the antipsychotic and antidepressant effects of thiadiazole derivatives. These compounds may offer new avenues for mental health treatments .
Anticonvulsant Activity
1,3,4-Thiadiazole derivatives have demonstrated anticonvulsant properties. Researchers investigate their potential in managing epilepsy and related disorders .
Environmental Applications
Interestingly, some thiadiazole derivatives improve oxygen balance and release harmless nitrogen gas during decomposition. These properties make them relevant for environmentally friendly applications .
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have a wide range of therapeutic activities . They have been found to disrupt processes related to DNA replication, inhibiting the replication of both bacterial and cancer cells .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication . This disruption can inhibit the replication of both bacterial and cancer cells , suggesting that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Given that 1,3,4-thiadiazole derivatives can disrupt dna replication processes , it is likely that this compound affects pathways related to DNA synthesis and cell division.
Result of Action
Given that 1,3,4-thiadiazole derivatives can inhibit the replication of both bacterial and cancer cells , it is likely that this compound has similar effects.
Action Environment
These compounds are known to have a wide range of therapeutic activities, including the ability to disrupt DNA replication processes
Future Directions
properties
IUPAC Name |
7-[(3,4-dichlorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4OS2/c1-6-10(19)18-11(16-15-6)21-12(17-18)20-5-7-2-3-8(13)9(14)4-7/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYGPMWNUJTXRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(3,4-Dichlorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
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